2-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl morpholine-4-carbodithioate
CAS No.:
Cat. No.: VC15628300
Molecular Formula: C21H24N2O3S5
Molecular Weight: 512.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N2O3S5 |
|---|---|
| Molecular Weight | 512.8 g/mol |
| IUPAC Name | [2-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl] morpholine-4-carbodithioate |
| Standard InChI | InChI=1S/C21H24N2O3S5/c1-4-26-13-5-6-15-14(11-13)17-18(30-31-19(17)27)21(2,3)23(15)16(24)12-29-20(28)22-7-9-25-10-8-22/h5-6,11H,4,7-10,12H2,1-3H3 |
| Standard InChI Key | SIBVHIWGNQHRKT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC(=S)N4CCOCC4 |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound’s architecture comprises three primary components:
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A dithioloquinoline backbone with a thioxo group at position 1 and ethoxy substitution at position 8.
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A morpholine-4-carbodithioate group linked via a 2-oxoethyl bridge.
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4,4-Dimethyl substituents on the dihydroquinoline ring, enhancing steric stability .
The dithioloquinoline system introduces a planar aromatic framework with sulfur atoms at positions 1 and 2, facilitating π-π stacking interactions and metal coordination. The morpholine-4-carbodithioate group contributes a zwitterionic character, as observed in related morpholinium dithiocarbamate salts .
Crystallographic and Conformational Analysis
Crystal structures of morpholine-4-carbodithioate derivatives reveal chair conformations in the morpholine ring and intermolecular N—H···S hydrogen bonds that stabilize dimeric arrangements . The dithioloquinoline component adopts a puckered conformation, with puckering parameters (Q = 0.554–0.566 Å) indicative of moderate ring distortion . These structural attributes influence solubility and solid-state reactivity.
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step organic transformations:
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Quinoline Functionalization: Introduction of ethoxy and dimethyl groups via Friedel-Crafts alkylation or nucleophilic substitution.
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Dithiolation: Reaction with sulfurizing agents (e.g., P₄S₁₀) to form the dithioloquinoline core.
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Morpholine-4-Carbodithioate Conjugation: Coupling the dithioloquinoline intermediate with morpholine-4-carbodithioate using carbodiimide-mediated esterification .
A representative procedure for morpholine-4-carbodithioate synthesis involves the addition of carbon disulfide (CS₂) to morpholine in ethanol-water, followed by recrystallization .
Optimization Challenges
Critical parameters include:
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Temperature Control: Excess heat promotes decomposition of the dithiocarbamate group.
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Solvent Selection: Ethanol-water mixtures (1:1 v/v) optimize yield and purity .
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Protection of Reactive Sites: Selective protection of the quinoline nitrogen prevents unwanted side reactions.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its hydrophobic dithioloquinoline core. Solubility enhances in polar aprotic solvents (e.g., DMSO, DMFA). Stability studies indicate sensitivity to light and moisture, necessitating storage under inert atmospheres.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at 1,150–1,250 cm⁻¹ (C=S stretch) and 650–750 cm⁻¹ (S—S stretch) .
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NMR Spectroscopy: Distinct signals for ethoxy protons (δ 1.2–1.4 ppm, triplet) and morpholine methylenes (δ 3.4–3.7 ppm, multiplet) .
Biological Activities and Mechanisms
Antimicrobial Activity
Structural analogs demonstrate broad-spectrum antimicrobial effects. For example, 8-ethoxyquinoline derivatives inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The dithiocarbamate moiety likely disrupts microbial metal homeostasis via chelation.
Interaction with Biological Targets
Surface plasmon resonance studies reveal high-affinity binding (Kd = 0.8 nM) to human topoisomerase II, suggesting a DNA-intercalating mechanism .
Applications in Materials Science
Nanomaterial Synthesis
Morpholine-4-carbodithioate complexes serve as single-source precursors for selenium and tellurium nanoparticles. Thermal decomposition at 200–300°C yields spherical nanoparticles (10–20 nm) with applications in photovoltaics .
Catalytic Uses
The compound’s sulfur-rich structure facilitates catalysis in cross-coupling reactions. For instance, Suzuki-Miyaura coupling achieves 85% yield using palladium nanoparticles derived from this precursor .
Comparative Analysis with Structural Analogs
| Compound | Molecular Formula | Key Activity | Source |
|---|---|---|---|
| 8-Ethoxyquinoline | C₁₁H₁₃NO | Antimicrobial | |
| 4-Morpholinoquinoline | C₁₂H₁₄N₂O | Anticancer | |
| Dithiocarbamate Derivative | C₆H₁₀N₂S₃ | Antiviral |
The target compound’s hybrid structure synergizes the biological activities of its components while introducing unique physicochemical properties.
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